molecular formula C13H20N2O B7536242 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile

1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile

Cat. No. B7536242
M. Wt: 220.31 g/mol
InChI Key: RYQUBBWSARMRQE-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPC belongs to the class of piperidine derivatives and is synthesized through a multi-step process involving the use of various reagents and catalysts. In

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is not fully understood. However, it is believed that 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to enhance the activity of GABA, an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.
Biochemical and Physiological Effects
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit various biochemical and physiological effects. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to enhance the activity of GABA, which plays a crucial role in regulating neuronal excitability. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models.

Advantages and Limitations for Lab Experiments

1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has several advantages for lab experiments. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is relatively easy to synthesize, and its chemical properties are well-characterized. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to exhibit potent therapeutic effects in various animal models, making it a potential candidate for the development of new therapeutics. However, 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile also has some limitations for lab experiments. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has not been extensively studied in humans, and its safety profile is not well-understood. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile also has a relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile. One potential direction is to investigate the safety and efficacy of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in human clinical trials. Another potential direction is to explore the potential therapeutic applications of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing new derivatives of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile that exhibit improved safety and efficacy profiles. Finally, future research could explore the potential use of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-cyclopropylbutanoyl chloride with piperidine in the presence of triethylamine. This reaction results in the formation of 1-(3-cyclopropylbutanoyl)piperidine. The second step involves the reaction of 1-(3-cyclopropylbutanoyl)piperidine with cyanogen bromide in the presence of triethylamine. This reaction results in the formation of 1-(3-cyclopropylbutanoyl)piperidine-4-carbonitrile, which is the final product.

Scientific Research Applications

1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has gained significant attention in the scientific community due to its potential therapeutic applications. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

1-(3-cyclopropylbutanoyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(12-2-3-12)8-13(16)15-6-4-11(9-14)5-7-15/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQUBBWSARMRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCC(CC1)C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile

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